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Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxyquinoline

Cat. No.: B1349136

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-
methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methoxyquinoline is a halogenated quinoline derivative. The quinoline ring
system is a foundational scaffold in medicinal chemistry, with a wide range of identified
medicinal properties including antiprotozoal, antibacterial, antifungal, and antiviral activities[1].
As a dichlorinated and methoxy-substituted variant, this compound serves as a valuable
intermediate in organic synthesis and a subject of interest for the development of novel
therapeutic agents. This guide provides a comprehensive overview of its core physicochemical
properties, experimental protocols for its synthesis and characterization, and a summary of its
structural features.

Physicochemical Properties

The known physical and chemical properties of 2,4-Dichloro-6-methoxyquinoline are
summarized below. The data is a combination of experimentally determined values and
computational predictions.
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Property Value Source
Molecular Formula C10H7CI2NO [1112]
Molar Mass 228.07 g/mol [1][2]
Appearance Light yellow to yellow solid [3]
Melting Point 170.5-171.5 °C [3]
Boiling Point 327.9 £ 37.0 °C (Predicted) [2][3]
Density 1.384 + 0.06 g/cm? (Predicted) [2][3]
pKa -1.09 + 0.50 (Predicted) [2][3]

N Store under inert gas (Nitrogen
Storage Conditions [3]
or Argon) at 2-8°C

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings and for the
further development of related compounds. The following sections detail the synthesis and
structural characterization of 2,4-Dichloro-6-methoxyquinoline.

Synthesis of 2,4-Dichloro-6-methoxyquinoline[3]

This protocol describes a method for synthesizing the title compound from p-anisidine and
malonic acid.

Materials and Equipment:

3-necked round-bottomed flask

Condenser

Stirring bar

Phosphorus (V) chloride oxide (POCIs)

Malonic acid
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e p-Anisidine (p-Aminoanisole)

e Crushed ice

o Concentrated ammonium hydroxide

e Dichloromethane (DCM)

e Anhydrous magnesium sulfate

e Column chromatography setup (Silica gel)

o Eluent: 0-5% ethyl acetate in hexane solution

Procedure:

To a 3-necked round-bottomed flask equipped with a condenser and stirrer, add phosphorus
(V) chloride oxide (40 mL, 1.5 M) and malonic acid (6.244 g, 60.00 mmaol).

e Add p-Anisidine (9.236 g, 75.00 mmol) in small portions over a 15-minute period while
stirring.

» Heat the reaction mixture to reflux and maintain continuous stirring for 5 hours.
 After the reaction is complete, cool the mixture to room temperature.
e Slowly pour the cooled reaction mixture into 700 mL of crushed ice.

o Adjust the pH of the resulting aqueous solution to 10 using concentrated ammonium
hydroxide (approximately 85 mL).

o Extract the aqueous phase with dichloromethane. Combine the organic layers.

» Dry the combined organic layer over anhydrous magnesium sulfate and then concentrate it
under reduced pressure.

 Purify the crude product using column chromatography with an eluent of 0-5% ethyl acetate
in hexane to yield 2,4-dichloro-6-methoxyquinoline as a pale yellow solid (4.7812 g, 35%
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yield).[3]

Synthesis Workflow

p-Anisidine + Malonic Acid + POClIs

Reflux for 5 hours

Quench with Ice & Neutralize (NH4OH)

Purification Workflow

Extract with Dichloromethane

Dry over MgSOa4 & Concentrate

Column Chromatography
(0-5% EtOAc/Hexane)

@,4-Dich|oro-6-methoxyqu@

Click to download full resolution via product page

Synthesis and Purification Workflow for 2,4-Dichloro-6-methoxyquinoline.
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Structural Characterization: Single-Crystal X-ray
Diffraction[1]

The definitive molecular structure and crystal packing were determined by single-crystal X-ray
diffraction.

Experimental Details:

o Crystal Data: A suitable crystal of size 0.25 x 0.18 x 0.15 mm was used. The compound
crystallizes in a triclinic system.

o Data Collection: A Bruker SMART CCD area-detector diffractometer was used for data
collection with Mo Ka radiation (A = 0.71073 A) at a temperature of 290(2) K. A total of 5720
reflections were measured.

o Structure Solution and Refinement: The structure was solved using SHELXS97 and refined
using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a
riding model.

The analysis revealed a planar molecule (excluding the methyl hydrogen atoms) with a
maximum deviation of 0.0385 (1) A. The crystal packing is stabilized by m—t stacking
interactions between inversion-related molecules, with a centroid-to-centroid distance of 3.736

(3) A[1]

General Physicochemical Analysis Protocols

While specific experimental details for determining every property of this exact compound are
not published in a single source, the following standard methods are typically employed for
characterization.

» Melting Point: Determined using a calibrated melting point apparatus or by Differential
Scanning Calorimetry (DSC), which provides a precise melting endotherm.

e Spectroscopic Analysis:

o Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. The product
from the synthesis was characterized by thin-film IR spectroscopy, showing vmax at 3084,
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3013, and 2982 cm~.[3]

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate
the chemical structure, confirming the arrangement of protons and carbons.

o Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular
weight of the compound.

¢ Solubility: Typically determined by adding a known amount of the compound to a specific
solvent until saturation is reached, followed by quantification of the dissolved solute, often
using UV-Vis spectroscopy or HPLC. The solubility of quinoline derivatives can be pH-
dependent.[4]

 Lipophilicity (LogP): Can be determined experimentally using methods like the shake-flask
method with n-octanol and water, or by reversed-phase high-performance liquid
chromatography (RP-HPLC). It is a critical parameter for predicting a drug's ability to cross
cell membranes.[5]

Physicochemical Characterization
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Logical Workflow for the Physicochemical Characterization of a Novel Compound.

Biological Context

Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide
array of biological activities.[1][6] While specific signaling pathway interactions for 2,4-
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Dichloro-6-methoxyquinoline are not extensively documented in the public domain, the
general class of quinoline compounds has been shown to exhibit activities such as:

e Anticancer: Various quinoline derivatives have been synthesized and evaluated for their
potential as anticancer agents, with some acting as inhibitors of specific enzyme targets like
tyrosine kinases.[6][7]

o Antimicrobial: The quinoline scaffold is present in numerous compounds with demonstrated
antibacterial, antifungal, and antiprotozoal properties.[1]

 Antiviral: Certain derivatives have shown promise as antiviral agents.[1]

The physicochemical properties outlined in this guide, such as lipophilicity and pKa, are critical
determinants of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism,
and Excretion - ADME), which in turn influences its biological activity and potential as a drug
candidate.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. ["physicochemical properties of 2,4-Dichloro-6-
methoxyquinoline"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349136#physicochemical-properties-of-2-4-
dichloro-6-methoxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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